1-[5-chloro-2-(trifluoromethyl)phenyl]methanamine hydrochloride
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Overview
Description
1-[5-chloro-2-(trifluoromethyl)phenyl]methanamine hydrochloride is a chemical compound characterized by a benzene ring substituted with a chloro group at the 5-position and a trifluoromethyl group at the 2-position, along with an amine group attached to the benzene ring. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5-chloro-2-(trifluoromethyl)benzene as the starting material.
Nitration: The benzene ring undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen in the presence of a catalyst.
Hydrochloride Formation: The amine group is protonated to form the hydrochloride salt.
Industrial Production Methods:
Batch Production: The compound is often produced in batch reactors where the reaction conditions (temperature, pressure, and pH) are carefully controlled to ensure high yield and purity.
Continuous Flow Production: Some industrial processes use continuous flow reactors to enhance production efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using hydrogen gas and a metal catalyst or other reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring can be further substituted with other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Lewis acids like aluminum chloride, and various electrophiles.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or alcohols.
Reduction Products: Amines or amides.
Substitution Products: Various substituted benzene derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound's binding affinity and stability, while the amine group allows for interactions with biological macromolecules. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
2-Chloro-1-(trifluoromethyl)benzene: Similar structure but lacks the amine group.
3-Chloro-2-(trifluoromethyl)aniline: Similar but with the amine group at a different position.
4-Chloro-2-(trifluoromethyl)aniline: Another positional isomer with the amine group.
Uniqueness: The presence of both the chloro and trifluoromethyl groups on the benzene ring, along with the amine group, gives this compound unique chemical and biological properties compared to its isomers and similar compounds.
Properties
CAS No. |
959139-51-6 |
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Molecular Formula |
C8H8Cl2F3N |
Molecular Weight |
246.1 |
Purity |
95 |
Origin of Product |
United States |
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